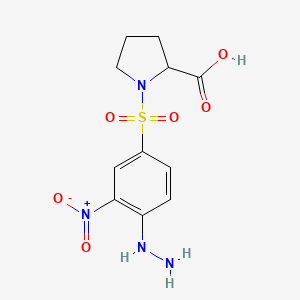
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a hydrazinyl group, a nitro group, and a benzenesulfonyl group
Preparation Methods
Chemical Reactions Analysis
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often in the presence of bases or acids.
Condensation: The compound can form condensation products with aldehydes or ketones under acidic or basic conditions
Scientific Research Applications
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, while the nitro and benzenesulfonyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar compounds to 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal and industrial applications.
Nitrobenzenesulfonyl derivatives: These compounds contain the nitrobenzenesulfonyl group and are known for their reactivity and potential biological activities.
Hydrazinyl derivatives: Compounds with hydrazinyl groups are often used in the synthesis of pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C11H14N4O6S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
1-(4-hydrazinyl-3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N4O6S/c12-13-8-4-3-7(6-10(8)15(18)19)22(20,21)14-5-1-2-9(14)11(16)17/h3-4,6,9,13H,1-2,5,12H2,(H,16,17) |
InChI Key |
IMEDWVRZRKNOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



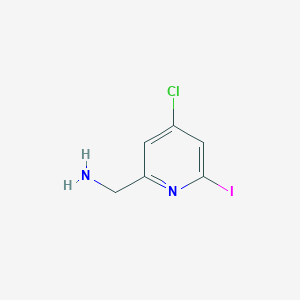
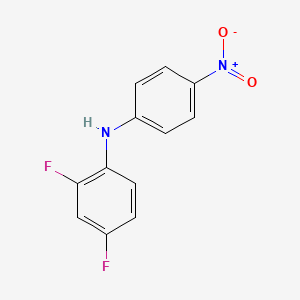
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
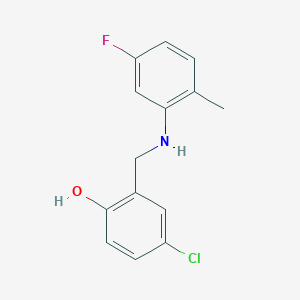
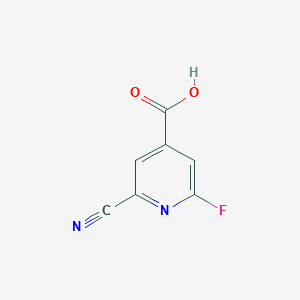
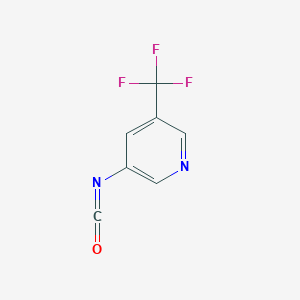
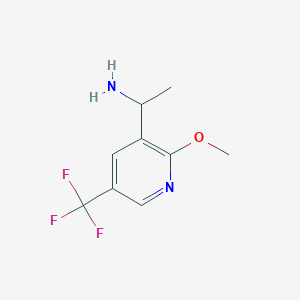
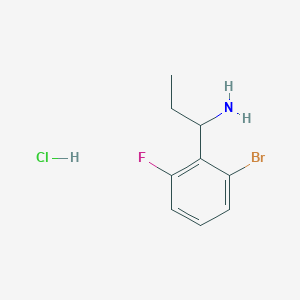

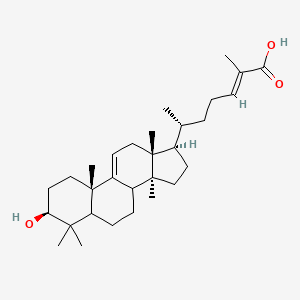
![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)
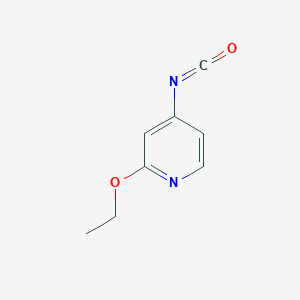
![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/structure/B14860577.png)
